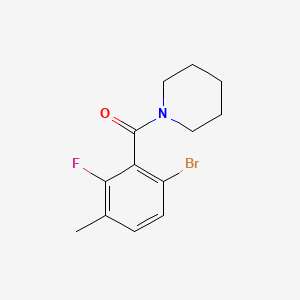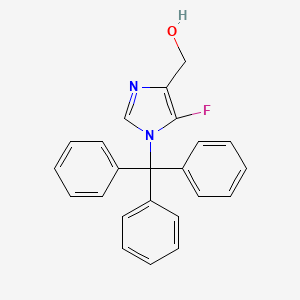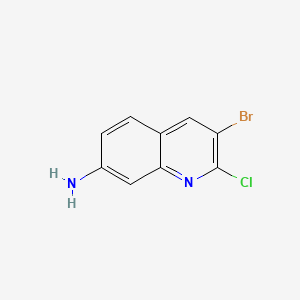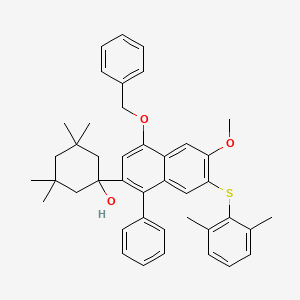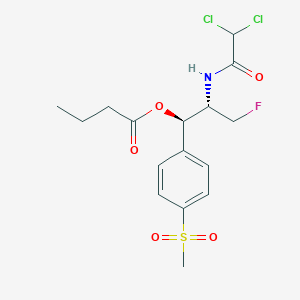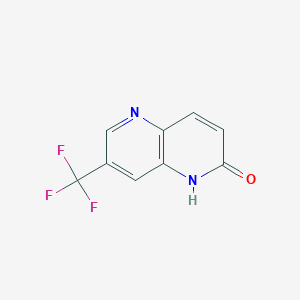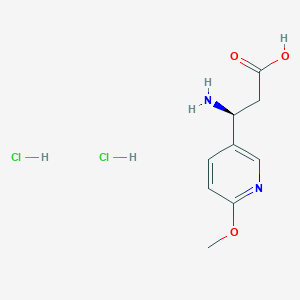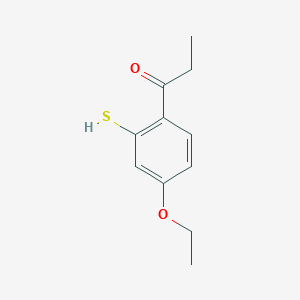
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one typically involves the reaction of 4-ethoxy-2-mercaptophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The ethoxy group and propanone moiety can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Methoxy-2-mercaptophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxy-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(4-Ethoxy-2-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
1-(4-ethoxy-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-10(12)9-6-5-8(13-4-2)7-11(9)14/h5-7,14H,3-4H2,1-2H3 |
Clave InChI |
CYSIBDJJPTVLJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)OCC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)
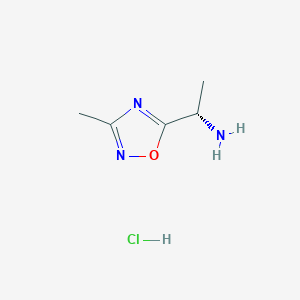
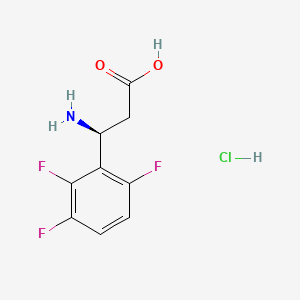
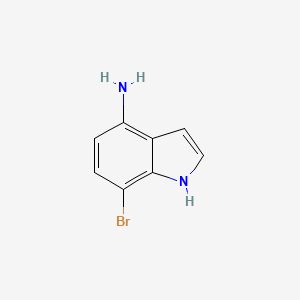
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
